molecular formula C16H10N5NaO9S B13747687 Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate CAS No. 3687-83-0

Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate

Cat. No.: B13747687
CAS No.: 3687-83-0
M. Wt: 471.3 g/mol
InChI Key: YMFGKYYZIZXBLU-UHFFFAOYSA-M
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Description

Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color and significant applications in various fields. This compound is often used in dyeing processes due to its azo group, which is responsible for its intense coloration. It is also known for its stability and solubility in water, making it a valuable compound in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate typically involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Iron powder, sodium dithionite.

    Substitution Reagents: Halogens, sulfonyl chlorides

Major Products

Scientific Research Applications

Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s ability to form stable complexes with metals also contributes to its functionality in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate
  • 4-Amino-1-naphthalenesulfonic acid
  • Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate

Uniqueness

Sodium 4-amino-5-hydroxy-6-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-1-sulphonate is unique due to its specific azo group configuration, which imparts distinct color properties and reactivity. Its stability and solubility in water also make it more versatile compared to other similar compounds .

Properties

CAS No.

3687-83-0

Molecular Formula

C16H10N5NaO9S

Molecular Weight

471.3 g/mol

IUPAC Name

sodium;4-amino-5-hydroxy-6-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C16H11N5O9S.Na/c17-9-2-4-13(31(28,29)30)8-1-3-10(16(23)14(8)9)18-19-11-5-7(20(24)25)6-12(15(11)22)21(26)27;/h1-6,22-23H,17H2,(H,28,29,30);/q;+1/p-1

InChI Key

YMFGKYYZIZXBLU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.[Na+]

Origin of Product

United States

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